1,6-Naphthyridin-2-amine

c-Met kinase inhibition Scaffold hopping Oncology

Kinase inhibitor programs require scaffolds with predictable, tunable selectivity to avoid off-target confounding. 1,6-Naphthyridin-2-amine addresses this gap as a quantitatively characterized core for FGFR/VEGFR and c-Met/AXL inhibitor design. • 2-20× greater potency vs. pyrido[2,3-d]pyrimidine analogs in VEGFR/FGFR assays • >100-fold selectivity window achievable through defined 3-aryl substitution (e.g., 3,5-dimethoxyphenyl vs. 2,6-dichlorophenyl) • Validated in HUVEC functional angiogenesis models; 343-fold AXL/MET selectivity in optimized derivatives Supplied at 95% purity with global ambient shipping. For R&D use only.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 17965-81-0
Cat. No. B091811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridin-2-amine
CAS17965-81-0
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=NC=C2)N
InChIInChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11)
InChIKeyFNLYFJIEFIZBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Naphthyridin-2-amine (CAS 17965-81-0): Core Scaffold and Baseline Characteristics


1,6-Naphthyridin-2-amine (CAS 17965-81-0) is a bicyclic heteroaromatic amine that serves as the foundational scaffold for a family of 3-aryl-1,6-naphthyridine-2-amine derivatives with demonstrated kinase inhibitory activity [1]. The compound class has been primarily investigated as inhibitors of receptor tyrosine kinases including FGFR-1, VEGFR-2, c-Met, and AXL, with notable applications in oncology and angiogenesis research . The unsubstituted 1,6-naphthyridin-2-amine core provides a versatile synthetic handle for derivatization at multiple positions, enabling structure-activity relationship (SAR) studies that have yielded low nanomolar inhibitors with tunable selectivity profiles [2].

Why 1,6-Naphthyridin-2-amine Analogs Cannot Be Simply Interchanged


The 1,6-naphthyridine scaffold is not functionally equivalent to its positional isomers (e.g., 1,5-naphthyridine, 1,8-naphthyridine) or structurally related heterocycles (e.g., pyrido[2,3-d]pyrimidines). Systematic comparative studies demonstrate that the 1,6-regioisomer confers significantly enhanced c-Met inhibitory potency compared to the 1,5-isomer . Furthermore, 1,6-naphthyridine-based inhibitors exhibit 2- to 20-fold greater potency against VEGFR and FGFR compared to the corresponding pyrido[2,3-d]pyrimidine analogs [1]. Within the 1,6-naphthyridine class itself, subtle variations in substitution patterns dramatically alter selectivity profiles: 3-(3,5-dimethoxyphenyl) derivatives show >100-fold selectivity for FGFR/VEGFR over PDGFR and c-Src, whereas 3-(2,6-dichlorophenyl) derivatives lose this selectivity and become more effective against PDGFR (ca. 10-fold) and c-Src (ca. 500-fold) [2]. These data underscore that generic substitution with any naphthyridine isomer or analog without quantitative comparative justification carries significant risk of altered potency and selectivity.

Product-Specific Quantitative Evidence Guide for 1,6-Naphthyridin-2-amine


Enhanced c-Met Kinase Inhibition: 1,6-Naphthyridine vs. 1,5-Naphthyridine Core

In a direct head-to-head comparison of regioisomeric naphthyridine scaffolds designed as c-Met kinase inhibitors, the 1,6-naphthyridine core demonstrated unequivocal superiority over the 1,5-naphthyridine core. The study synthesized and evaluated two series of novel substituted naphthyridines based on the c-Met inhibitor MK-2461, concluding that 1,6-naphthyridine is a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine .

c-Met kinase inhibition Scaffold hopping Oncology

Superior VEGFR/FGFR Potency: 1,6-Naphthyridine vs. Pyrido[2,3-d]pyrimidine

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine derivatives exhibit 2- to 20-fold greater potency against both VEGFR and FGFR compared to the corresponding pyrido[2,3-d]pyrimidine analogs [1]. In HUVEC functional assays, 1,6-naphthyridine 2-ureas were 3- to 65-fold more potent than the pyrido[2,3-d]pyrimidine comparators in inhibiting growth stimulated by serum, FGF, or VEGF [2].

VEGFR-2 inhibition FGFR-1 inhibition Angiogenesis

High Kinase Selectivity: >100-Fold Selectivity over PDGFR and c-Src

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine derivatives demonstrate high selectivity (>100-fold) for FGFR and VEGFR over PDGFR and c-Src tyrosine kinases [1]. In contrast, 3-(2,6-dichlorophenyl)-2-urea derivatives show reduced selectivity, with increased activity against PDGFR (ca. 10-fold) and c-Src (ca. 500-fold), highlighting that the selectivity profile is tunable based on substitution but that the 3-(3,5-dimethoxyphenyl) configuration yields the cleanest selectivity window [2].

Kinase selectivity profiling FGFR-1 VEGFR-2 PDGFR c-Src

Exceptional AXL Kinase Selectivity: 343-Fold Selectivity over MET

In a structure-activity relationship study of 1,6-naphthyridinone derivatives optimized for selective type II AXL inhibition, compound 25c exhibited AXL inhibitory activity with an IC50 of 1.1 nM and demonstrated 343-fold selectivity over the highly homologous kinase MET in biochemical assays . The compound also showed significant in vivo antitumor efficacy in a BaF3/TEL-AXL xenograft model at well-tolerated doses [1].

AXL inhibition MET selectivity Type II kinase inhibitor Antitumor efficacy

Favorable Pharmacokinetic Properties: Mean Residence Time of 16.5 Hours

Compound 13c, a 1,6-naphthyridin-4-one-based AXL inhibitor, demonstrated favorable pharmacokinetic properties in Sprague-Dawley rats, including a mean residence time (MRT) of 16.5 hours and an AUC0-∞ of 59,815 ng·h/mL [1]. The compound also exhibited low clearance in human liver microsomes and caused tumor regression in AXL-driven xenograft models .

Pharmacokinetics Oral bioavailability AXL inhibitor In vivo efficacy

Tunable Selectivity via Substitution: A Quantitative SAR Framework

Within the 1,6-naphthyridine-2-amine class, kinase selectivity is quantitatively tunable through aryl substitution at the 3-position. 3-Phenyl analogues are nonspecific inhibitors of c-Src, FGFR, and PDGFR; 3-(2,6-dichlorophenyl) analogues are most effective against c-Src and FGFR; while 3-(3,5-dimethoxyphenyl) derivatives show high selectivity for FGFR alone, with a water-soluble 7-morpholinylpropylamino analogue retaining high FGFR potency (IC50 = 31 nM) and selectivity [1].

Structure-activity relationship FGFR-1 c-Src PDGFR Selectivity tuning

Optimal Research and Industrial Application Scenarios for 1,6-Naphthyridin-2-amine


Development of Selective FGFR/VEGFR Dual Inhibitors for Angiogenesis Research

Based on the 2- to 20-fold superior potency of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridines against VEGFR and FGFR compared to pyrido[2,3-d]pyrimidines [1], and the >100-fold selectivity over PDGFR and c-Src [2], this scaffold is optimally suited for angiogenesis research programs requiring potent dual inhibition of FGFR and VEGFR with minimal off-target kinase activity. The HUVEC functional assay data showing 3- to 65-fold greater potency [3] further supports its use in endothelial cell-based angiogenesis models.

AXL-Targeted Oncology Drug Discovery Requiring High MET Selectivity

The demonstrated 343-fold selectivity of 1,6-naphthyridinone derivative 25c for AXL over MET positions this scaffold as a premier choice for AXL-targeted programs where avoiding MET inhibition is critical. The favorable pharmacokinetic profile (MRT = 16.5 h, AUC0-∞ = 59,815 ng·h/mL) [4] enables robust in vivo efficacy studies with sustained target coverage. This combination of high selectivity and drug-like properties is particularly valuable for oncology indications where AXL drives metastasis and therapeutic resistance.

c-Met Kinase Inhibitor Lead Optimization

The direct comparative evidence showing 1,6-naphthyridine as a more promising c-Met inhibitory core than 1,5-naphthyridine supports its selection as the starting scaffold for c-Met inhibitor discovery programs. Derivatives such as 26b and 26c from the MK-2461 scaffold-hopping study demonstrated superior enzymic and cytotoxic activities , providing a validated entry point for further optimization. Additional SAR studies on 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met inhibitors [5] offer a roadmap for potency improvement from micromolar (IC50 = 2.6 μM) to lower ranges.

SAR-Driven Kinase Selectivity Engineering

The well-documented quantitative relationship between 3-aryl substitution and kinase selectivity profiles [6] makes 1,6-naphthyridin-2-amine an ideal scaffold for programs requiring precise control over kinase selectivity. The ability to shift from broad-spectrum (3-phenyl) to FGFR-selective (3-(3,5-dimethoxyphenyl)) inhibition through predictable chemical modifications enables rational design of chemical probes and tool compounds with defined selectivity windows. This tunability is supported by >100-fold selectivity differentials between substitution variants [2].

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